molecular formula C22H27N3S B11077644 1-[5-(4-Methylbenzyl)-4,5-dihydro-1,3-thiazol-2-yl]-4-(4-methylphenyl)piperazine

1-[5-(4-Methylbenzyl)-4,5-dihydro-1,3-thiazol-2-yl]-4-(4-methylphenyl)piperazine

Katalognummer: B11077644
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: HTMRLCSZIIDUDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a piperazine ring substituted with 4-methylphenyl groups, making it a unique and potentially valuable molecule in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methylbenzyl formate
  • 4-Methylbenzyl bromide
  • 4-Methylbenzyl piperazine

Uniqueness

Compared to similar compounds, 5-(4-METHYLBENZYL)-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4,5-DIHYDRO-1,3-THIAZOLE stands out due to its thiazole ring and the presence of both piperazine and 4-methylbenzyl groups. These structural features confer unique chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C22H27N3S

Molekulargewicht

365.5 g/mol

IUPAC-Name

5-[(4-methylphenyl)methyl]-2-[4-(4-methylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C22H27N3S/c1-17-3-7-19(8-4-17)15-21-16-23-22(26-21)25-13-11-24(12-14-25)20-9-5-18(2)6-10-20/h3-10,21H,11-16H2,1-2H3

InChI-Schlüssel

HTMRLCSZIIDUDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC2CN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.